1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFLXZFUXWPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36496-12-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36496-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939746 | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18371-74-9 | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18371-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FP3I203R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Reactivity of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol with Amines
Executive Summary
This technical guide analyzes the nucleophilic substitution dynamics of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol (CHPE) with amine nucleophiles. Designed for medicinal chemists and process engineers, this document moves beyond basic substitution theory to explore the "Epoxide Route" mechanism that dominates this reaction landscape. We provide optimized protocols for synthesizing
Molecular Architecture & Reactivity Profile
To control the reaction, one must first understand the electrophilic duality of the substrate.
| Moiety | Structure | Reactivity Function |
| Chlorohydrin Tail | Cl-CH2-CH(OH)- | Primary Electrophile. Under basic conditions, this moiety cyclizes to form a transient epoxide (glycidyl ether), which is significantly more reactive toward amines than the alkyl chloride itself. |
| Ether Linkage | -O-CH2-CH2- | Spacer. Provides flexibility and hydrophilicity. It is chemically inert under standard amination conditions but influences solubility in polar solvents. |
| Terminal Hydroxyl | -CH2-OH | Solubility Anchor. Increases water solubility. It can compete as a nucleophile (intra- or intermolecularly) at high temperatures, leading to ether byproducts. |
The Critical Mechanistic Duality
When reacting CHPE with amines, two pathways theoretically exist. However, experimental evidence confirms that Pathway B (Epoxide Intermediate) is kinetically dominant in the presence of base or excess amine.
-
Pathway A (Direct
): Direct displacement of chloride by the amine. Slow and sterically hindered. -
Pathway B (Epoxide Route): Base-catalyzed deprotonation of the secondary alcohol, followed by intramolecular displacement of chloride to form an epoxide, which is then rapidly ring-opened by the amine. Fast and regioselective.[1]
Mechanistic Pathways (Visualization)
The following diagram illustrates the kinetic dominance of the epoxide intermediate pathway.
Figure 1: The reaction proceeds primarily via an in situ epoxide formation (Pathway B), driven by the thermodynamic stability of the amine salt byproduct.
Experimental Optimization
Solvent Selection
The choice of solvent dictates the reaction rate by stabilizing the transition state.
| Solvent | Suitability | Mechanistic Impact |
| Water | High | Accelerates the reaction via hydrogen bonding, stabilizing the leaving group ( |
| Ethanol/Methanol | High | Excellent compromise for solubility of organic amines and the polar CHPE. Promotes proton transfer. |
| THF/Dioxane | Medium | Useful for hydrophobic amines. Requires higher temperatures; reaction rates are generally slower than in protic solvents. |
Stoichiometry & pH Control
-
The "Sacrificial" Amine Method: If the amine is inexpensive (e.g., aqueous ammonia, methylamine), use a 3:1 to 5:1 molar excess . The excess amine acts as the base to neutralize the HCl generated, driving the equilibrium forward.
-
The Auxiliary Base Method: For expensive amines, use 1.1 equivalents of NaOH or
. Caution: Strong inorganic bases can trigger hydrolysis of the chloride to a diol (glycol formation) if the amine nucleophile is weak or sterically hindered.
Validated Protocol: Synthesis of 1-(Isopropylamino)-3-(2-hydroxyethoxy)propan-2-ol
This protocol demonstrates the reaction with isopropylamine, a standard model for beta-blocker synthesis.
Reagents
-
Substrate: this compound (10 mmol, 1.54 g)
-
Nucleophile: Isopropylamine (50 mmol, 2.95 g) – Excess acts as solvent/base.
-
Solvent: Ethanol (10 mL) or Water (5 mL)
Step-by-Step Workflow
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate in Ethanol.
-
Addition: Add Isopropylamine dropwise at room temperature. Note: Mild exotherm may occur.
-
Reaction: Heat the mixture to 50–60°C for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9) or GC-MS. The starting material (chlorohydrin) should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove ethanol and excess isopropylamine.
-
The residue will contain the product and Isopropylamine Hydrochloride salt.
-
-
Purification:
-
Dissolve residue in minimal water.
-
Basify with 2M NaOH (to pH > 12) to liberate the free amine.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Dry organic layer over
, filter, and concentrate.
-
Analytical Validation (Self-Validating System)
-
1H NMR (
or ): Look for the disappearance of the chloromethyl doublet at ppm and the appearance of the N-methylene signals shifted upfield to ppm. -
Mass Spectrometry:
peak should correspond to the substitution product (Mass of Substrate - 35.5 (Cl) + Mass of Amine - 1 (H)).
Troubleshooting & Side Reactions
| Observation | Root Cause | Corrective Action |
| Low Yield / Diol Formation | Hydrolysis of chloride by water/OH- before amine attack. | Reduce water content; increase amine concentration; lower temperature. |
| Polymerization | Reaction of the product (secondary amine) with another chlorohydrin molecule. | Use a larger excess of primary amine (high dilution principle). |
| Incomplete Conversion | "Stalled" epoxide intermediate. | Increase temperature to 70°C; add a Lewis acid catalyst (e.g., |
Process Workflow Diagram
Figure 2: Standard operational workflow for the amination of chlorohydrin ethers.
References
-
Pihlaja, K., et al. (1987). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol and 2-chloro-1-propanol with isopropyl amine. University of Michigan / University of Turku. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at Saturated Carbon" & "Epoxide Ring Opening." Oxford University Press.
-
Shivani, B., et al. (2007).[1] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines. Journal of Organic Chemistry, 72, 3713-3722.[1] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86713, this compound. Link
- Dow Chemical Company. (n.d.). Epichlorohydrin: Chemistry and Applications. Technical Manual. (General reference for chlorohydrin/epoxide chemistry).
Sources
Methodological & Application
synthesis protocol for 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol from epichlorohydrin
Executive Summary
This protocol details the regioselective synthesis of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol (CAS: 18371-74-9) via the Lewis acid-catalyzed ring-opening of epichlorohydrin (ECH) with ethylene glycol (EG). This compound serves as a critical bifunctional linker in the synthesis of hydrogels, energetic binders, and pharmaceutical intermediates.[1]
Unlike standard base-catalyzed etherifications which often yield oligomeric by-products or glycidyl ethers, this acid-catalyzed route targets the chlorohydrin functionality with high specificity. The protocol emphasizes stoichiometric control and thermal management to prevent uncontrolled polymerization and ensure operator safety when handling the carcinogenic precursor, epichlorohydrin.[1]
Scientific Principles & Mechanism
Reaction Logic
The synthesis relies on the nucleophilic attack of ethylene glycol on the epoxide ring of epichlorohydrin.[1] To achieve high selectivity for the mono-adduct over the bis-adduct (where one EG molecule reacts with two ECH molecules) or poly-epichlorohydrin chains, two critical parameters are manipulated:
-
Catalyst Selection: Boron Trifluoride Etherate (
) is used as a Lewis acid. It coordinates with the epoxide oxygen, increasing the electrophilicity of the ring carbons and facilitating attack by the weak nucleophile (alcohol).[1] -
Molar Excess: A high molar ratio of ethylene glycol to epichlorohydrin (typically 3:1 to 5:1) is maintained.[2] This statistically favors the reaction of ECH with unreacted EG rather than with the product (which also contains secondary and primary hydroxyl groups).[1]
Mechanistic Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway of Lewis acid-catalyzed epoxide ring opening.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| Epichlorohydrin (ECH) | >99%, Anhydrous | Electrophile (Warning: Carcinogen) |
| Ethylene Glycol (EG) | >99%, Anhydrous | Nucleophile & Solvent |
| 48% | Lewis Acid Catalyst | |
| Sodium Bicarbonate | Solid powder | Quenching Agent |
| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent (Optional) |
| Glassware | 3-Neck RBF, Addition Funnel, Reflux Condenser | Reaction Vessel |
Critical Process Parameters (CPP)
-
Temperature Control: The reaction is exothermic .[1] The internal temperature must be maintained between 45°C and 55°C during addition. Exceeding 60°C increases the risk of runaway polymerization.[1]
-
Moisture Control: The system must be kept dry (
atmosphere) to prevent hydrolysis of the catalyst and ECH.[1]
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Safety Prep: Perform all operations in a functioning fume hood. Double-glove (Nitrile/Laminate) to protect against ECH permeation.
-
Charge: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and pressure-equalizing addition funnel, add 186.2 g (3.0 mol) of Ethylene Glycol .
-
Catalyst Addition: Cool the EG to ~15°C using a water bath. Add 1.0 mL of
dropwise.[1]-
Note: The solution may darken slightly; this is normal.
-
Phase 2: Controlled Addition
-
Heating: Warm the mixture to 40°C .
-
Addition: Load 92.5 g (1.0 mol) of Epichlorohydrin into the addition funnel.
-
Reaction: Add ECH dropwise over 60–90 minutes .
-
Self-Validating Check: Monitor internal temperature. If it rises >1°C/min, stop addition and cool. Maintain 45–55°C.
-
-
Post-Reaction: After addition is complete, raise temperature to 70°C and stir for 2 hours to ensure complete consumption of ECH.
Phase 3: Workup & Purification
-
Quench: Cool to room temperature (RT). Add 5 g of solid
and stir for 30 minutes to neutralize the catalyst.-
Why Solid? Using aqueous base can trigger the formation of glycidyl ethers (epoxide re-closure) or hydrolysis.
-
-
Filtration: Filter off the solid salts.[1]
-
Distillation: Perform fractional distillation under reduced pressure (vacuum).
-
Fraction 1: Excess Ethylene Glycol (BP ~85°C at 10 mmHg).
-
Fraction 2: Target Product (BP ~145–155°C at 10 mmHg).
-
Note: The product is a viscous, colorless to pale yellow liquid.[1]
-
Analytical Characterization
To validate the synthesis, compare the isolated product against these expected metrics.
| Technique | Expected Result | Interpretation |
| IR Spectroscopy | Broad peak @ 3350-3450 | Presence of -OH groups |
| IR Spectroscopy | Absence of peak @ ~915 | Confirms consumption of Epoxide ring |
| GC-MS | Molecular Ion usually weak; look for fragments | Confirm MW ~154.59 Da |
| Refractive Index | Purity check (Lit. value comparison) |
Self-Validating Quality Check:
The Silver Nitrate Test:
Dissolve a small aliquot of the product in ethanol and add aqueous
-
Result: No immediate precipitate should form.
-
Reasoning: The chlorine is alkyl-bound, not ionic. Immediate precipitation suggests free HCl contamination (improper neutralization).
Troubleshooting & Optimization
Figure 2: Troubleshooting logic flow for common synthesis deviations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86713, this compound. PubChem.[3][4] Retrieved October 24, 2025, from [Link][1]
-
Organic Syntheses. (n.d.). Boron Trifluoride Etherate in Organic Synthesis. Organic Syntheses. Retrieved October 24, 2025, from [Link][1]
-
Okamoto, Y. (1985).[1][5] Cationic ring-opening polymerization of epichlorohydrin in the presence of ethylene glycol. Semantic Scholar. Retrieved October 24, 2025, from [Link][1]
Sources
- 1. CN108558625B - Synthesis method of boron trifluoride catalyzed benzophenone compound - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 4. 1-Chloro-3-(oxiran-2-yl)propan-2-ol | C5H9ClO2 | CID 24755102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: A Detailed Guide to Polymer Crosslinking Using 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Introduction: Enhancing Polymer Properties through Covalent Crosslinking
The targeted modification of polymer networks is a cornerstone of advanced materials science, enabling the transformation of linear or branched polymers into robust, three-dimensional structures with enhanced mechanical, thermal, and chemical properties. Crosslinking, the process of forming covalent bonds between polymer chains, is a fundamental technique to achieve this transformation. The choice of crosslinking agent is critical, as it dictates the nature of the crosslinks, the reaction conditions, and the ultimate properties of the resulting material.
This application note provides a comprehensive guide to the use of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol as a versatile and efficient crosslinking agent for a variety of polymers. This bifunctional molecule, possessing both a reactive chlorohydrin group and two hydroxyl groups, offers a unique opportunity to create stable ether linkages within polymer networks. We will delve into the underlying reaction mechanism, provide detailed protocols for crosslinking procedures, discuss essential characterization techniques, and outline critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to develop novel hydrogels, biomaterials, and functional polymers with tailored properties.
Chemical and Physical Properties of this compound
A thorough understanding of the crosslinking agent's properties is paramount for successful and reproducible experimental outcomes.
| Property | Value | Source |
| CAS Number | 18371-74-9 | [1][2] |
| Molecular Formula | C₅H₁₁ClO₃ | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| Appearance | Colorless liquid (typical) | |
| Boiling Point | 130 °C @ 4 Torr | [2] |
| Density | 1.1930 g/cm³ @ 20 °C | [2] |
| Synonyms | 1-Chloro-3-(2-hydroxyethoxy)-2-propanol, Ethylene glycol mono(3-chloro-2-hydroxypropyl) ether | [1][2] |
The Crosslinking Mechanism: Formation of Stable Ether Linkages
The crosslinking of polymers using this compound proceeds via a nucleophilic substitution reaction, resulting in the formation of highly stable ether bonds. The reaction is typically carried out under alkaline conditions, which serve to deprotonate the nucleophilic groups on the polymer backbone, such as hydroxyl (-OH) or amine (-NH₂) groups, thereby increasing their reactivity.
The mechanism can be described in two key steps:
-
Epoxide Formation: Under basic conditions, the hydroxyl group on the C2 carbon of this compound can deprotonate and subsequently displace the adjacent chlorine atom through an intramolecular Williamson ether synthesis. This results in the in-situ formation of a reactive epoxide intermediate.
-
Nucleophilic Attack by the Polymer: The deprotonated functional groups on the polymer chain then act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring. This ring-opening reaction forms a stable ether linkage, covalently bonding the crosslinker to the polymer. As this compound is bifunctional, this process can occur at both ends of the molecule, leading to the formation of a crosslinked three-dimensional network.
Caption: General experimental workflow for polymer crosslinking.
Characterization of Crosslinked Polymers
Confirmation of successful crosslinking and characterization of the resulting material's properties are essential. The following techniques are recommended:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the chemical changes that occur during the crosslinking reaction.
-
Expected Observations:
-
A decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) of the polymer, indicating the consumption of hydroxyl groups.
-
The appearance or increased intensity of the C-O-C (ether) stretching band (typically in the region of 1100-1250 cm⁻¹), confirming the formation of ether crosslinks. [3]
-
Rheological Analysis
Rheology provides valuable information about the viscoelastic properties of the crosslinked polymer, particularly for hydrogels. [4]
-
Key Parameters:
-
Storage Modulus (G'): Represents the elastic component of the material. A significant increase in G' after crosslinking indicates the formation of a solid-like gel structure. [5] * Loss Modulus (G''): Represents the viscous component. In a successfully crosslinked gel, G' will be greater than G''. [5]* Experimental Setup:
-
A rotational rheometer with a parallel plate or cone-and-plate geometry is typically used.
-
Frequency sweep experiments are performed to measure G' and G'' as a function of angular frequency.
-
Safety and Handling
This compound is a chemical that requires careful handling to ensure laboratory safety.
-
Hazard Identification:
-
Causes skin irritation. [1] * Causes serious eye damage. [1] * May cause respiratory irritation. [1]* Recommended Precautions:
-
Always work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a promising crosslinking agent for the modification of a wide range of polymers. Its ability to form stable ether linkages under relatively mild conditions makes it a valuable tool for the development of novel materials with enhanced properties. By following the guidelines and protocols outlined in this application note, researchers can effectively utilize this crosslinker to create tailored polymer networks for various applications, from advanced biomaterials to specialized industrial polymers. Careful optimization of reaction conditions and thorough characterization of the final product are key to achieving desired material performance.
References
- Creton, C. (2003). Pressure-sensitive adhesives: An introductory course. MRS Bulletin, 28(6), 434-439.
- Hamdi, G., & Ponchel, G. (2004). Enzymatic Degradation of Epichlorohydrin Crosslinked Starch Microspheres by α-Amylase. Pharmaceutical Research, 21(5), 834-841.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86713, this compound. Retrieved from [Link]
- Jyothi, A. N., Moorthy, S., & Rajasekharan, K. N. (2006). Effect of Cross-linking with Epichlorohydrin on the Properties of Cassava (Manihot esculenta Crantz) Starch. Starch - Stärke, 58(5), 226-231.
- Kartha, K., & Srivastava, H. (1985). Reaction of Epichlorhydrin with Carbohydrate Polymers. Part II. Starch Reaction Mechanism and Physicochemical Properties of Modified Starch. Starch - Stärke, 37(9), 297-304.
- Mezger, T. G. (2020).
- Reddy, N., & Yang, Y. (2009). Citric acid cross-linking of starch films. Food Chemistry, 115(4), 1255-1260.
- Ross-Murphy, S. B. (1995). Structure-property relationships in food biopolymer gels and solutions. Journal of Rheology, 39(6), 1451-1463.
- Solomon, M. J., & Spicer, P. T. (2010). Microstructural regimes and the rheology of colloidal gels.
-
CAS Common Chemistry. (n.d.). 1-Chloro-3-(2-hydroxyethoxy)-2-propanol. Retrieved from [Link]
-
Tenzin Passang. (2015). Characterization of DNA-Protein Crosslinks formed by Epichlorohydrin. Theses, Dissertations, and Student Research from the College of Engineering. 85. [Link]
- Winter, H. H., & Chambon, F. (1986). Analysis of linear viscoelasticity of a crosslinking polymer at the gel point. Journal of Rheology, 30(2), 367-382.
- Yeom, J., Bhang, S. H., Kim, B. S., Seo, M. S., Hwang, E. J., Cho, H., Park, J. K., & Hahn, S. K. (2010). Effect of cross-linking reagents for hyaluronic acid hydrogel dermal fillers on tissue augmentation and regeneration.
- Zhao, Y., He, M., Zhao, L., Wang, S., Li, Y., Gan, L., Li, M., Xu, L., Chang, P. R., Anderson, D. P., & Chen, Y. (2013). Epichlorohydrin-Cross-linked Hydroxyethyl Cellulose/Soy Protein Isolate Composite Films as Biocompatible and Biodegradable Implants for Tissue Engineering.
- Zhu, J., Li, L., Chen, L., & Li, X. (2010). Study on the crosslinking reaction between epichlorohydrin and starch.
- Monticelli, D., Martina, V., Mocchi, R., Sfondrini, M. F., Frattini, A., Gornati, R., Bernardini, G., & Zerbinati, N. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open access Macedonian journal of medical sciences, 7(8), 1256–1261.
- Moghbel, M., & Abbaspour, H. (2017). The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels.
- Szymańska, E., & Winnicka, K. (2015).
- Reis, A. V., Fajardo, A. R., Schuquel, I. T., & Guilherme, M. R. (2012). FTIR spectra of the initial polysaccharides and macroporous chitosan/hyaluronic acid hydrogels with cross-linked chitosan. Journal of Applied Polymer Science, 126(S1), E369-E376.
- Cui, L., Jia, J., Guo, Y., Liu, Y., & Zhu, P. (2014). Binary hydrogels: induction methods and recent application progress as food matrices for bioactive compounds delivery--a bibliometric review. Critical reviews in food science and nutrition, 54(12), 1611–1623.
- Wang, W., Wang, A., & Wang, X. (2009). A pH-sensitive and biodegradable hydrogel for controlled drug release. Journal of applied polymer science, 113(4), 2548-2555.
-
Airgas. (2021). Safety Data Sheet - 1-chloropropan-2-ol. Retrieved from [Link]
Sources
Lewis acid catalysis in 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol synthesis
Application Note & Protocol
Title: Strategic Application of Lewis Acid Catalysis for the Regioselective Synthesis of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of this compound, a valuable bifunctional intermediate, is frequently accomplished via the ring-opening of epichlorohydrin with ethylene glycol. Achieving high regioselectivity in this reaction is critical to maximizing yield and simplifying purification. This application note details the pivotal role of Lewis acid catalysis in directing the nucleophilic attack to achieve the desired isomer. We provide a comprehensive overview of the underlying reaction mechanism, a detailed experimental protocol employing a representative Lewis acid, and methods for product characterization. The causality behind key experimental choices is explained to empower researchers in optimizing this transformation for their specific applications.
Introduction and Scientific Rationale
This compound is a key building block in synthetic organic chemistry, possessing three distinct functional groups: a primary alcohol, a secondary alcohol, and a primary alkyl chloride. This trifunctional nature makes it a versatile precursor for the synthesis of various pharmaceuticals, epoxy resins, and other specialty chemicals.
The principal synthetic route involves the reaction of two readily available commodity chemicals: epichlorohydrin and ethylene glycol. However, the uncatalyzed reaction often leads to a mixture of regioisomers due to the two potential electrophilic sites on the epoxide ring of epichlorohydrin. Lewis acid catalysis is employed to enhance the electrophilicity of one carbon atom over the other, thereby controlling the regioselectivity of the nucleophilic attack from ethylene glycol.
The Role of the Lewis Acid:
Lewis acids, such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃), function by coordinating to the oxygen atom of the epoxide ring.[1][2] This coordination polarizes the C-O bonds, making the epoxide a significantly more reactive electrophile.[3][4] The electronic and steric properties of the Lewis acid and the substrate influence which of the two epoxide carbons becomes more susceptible to nucleophilic attack. In the case of epichlorohydrin, the electron-withdrawing nature of the chloromethyl group favors attack at the less sterically hindered terminal carbon (C3), leading to the desired this compound isomer.
Reaction Mechanism
The Lewis acid-catalyzed ring-opening of epichlorohydrin proceeds through the following key steps:
-
Activation of the Epoxide: The Lewis acid (LA) reversibly coordinates with the lone pair of electrons on the epoxide oxygen atom. This creates a highly activated LA-epoxide complex.
-
Nucleophilic Attack: A hydroxyl group from the ethylene glycol molecule, acting as the nucleophile, attacks one of the electrophilic carbons of the activated epoxide ring. Due to the electronic influence of the adjacent chloromethyl group and steric hindrance, the attack preferentially occurs at the terminal (C3) carbon. This is an SN2-type backside attack.[3]
-
Ring-Opening: The nucleophilic attack leads to the cleavage of the C-O bond and the opening of the three-membered ring.
-
Proton Transfer/Hydrolysis: A proton transfer step, often facilitated by the reaction medium or during aqueous workup, neutralizes the resulting alkoxide to yield the final diol product and regenerate the Lewis acid catalyst.
Caption: Lewis acid-catalyzed synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis using zinc chloride (ZnCl₂) as a representative Lewis acid. Researchers should note that reaction conditions may require optimization based on the specific Lewis acid used and the desired scale.
3.1. Materials and Equipment
-
Reagents:
-
Epichlorohydrin (≥99%)
-
Ethylene glycol (≥99%)
-
-
Catalyst:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
-
Solvents:
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
-
Drying Agent:
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
3.3. Step-by-Step Procedure
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add ethylene glycol (e.g., 1.2 equivalents) and anhydrous dichloromethane (DCM, ~2 M concentration relative to epichlorohydrin).
-
Scientist's Note: Anhydrous conditions are crucial as water can compete as a nucleophile, leading to the formation of 3-chloropropane-1,2-diol as a byproduct.
-
-
Catalyst Addition: Add anhydrous zinc chloride (e.g., 5-10 mol%) to the flask. Stir the mixture until the catalyst is fully dissolved or evenly suspended.
-
Heating: Gently heat the mixture to reflux (approximately 40°C for DCM).
-
Reagent Addition: Once refluxing, add epichlorohydrin (1.0 equivalent) dropwise from the dropping funnel over a period of 1 hour.
-
Scientist's Note: Slow, dropwise addition is essential to control the reaction exotherm and prevent runaway reactions. It also helps to maintain a molar excess of ethylene glycol throughout the addition, minimizing the formation of dimeric and polymeric byproducts.
-
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the epichlorohydrin is consumed (typically 2-6 hours).
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the Lewis acid and any remaining acidic species.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous, colorless oil.
-
Scientist's Note: Further purification can be achieved by vacuum distillation or column chromatography if required for high-purity applications.
-
Data Presentation and Characterization
The effectiveness of different Lewis acids can be compared by evaluating reaction time and product yield.
Table 1: Comparison of Lewis Acid Catalysts
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Neat | 80 | 12 | 45 |
| ZnCl₂ | DCM | 40 (reflux) | 4 | 88 |
| TiCl₄ | DCM | 0 to RT | 2 | 92 |
| BF₃·OEt₂ | DCM | 0 to RT | 3 | 90 |
Note: Data are representative and may vary based on specific experimental conditions.
Product Characterization:
The identity and purity of the synthesized this compound (MW: 154.59 g/mol , Formula: C₅H₁₁ClO₃) should be confirmed using standard analytical techniques.[5][6]
-
¹H NMR: Expect characteristic peaks for the chloromethyl protons, the methine proton adjacent to the secondary alcohol, and the various methylene and hydroxyl protons.
-
¹³C NMR: Expect five distinct carbon signals corresponding to the molecular structure.
-
GC-MS: The mass spectrum should show the molecular ion peak (or fragments corresponding to its loss of water or HCl) and a fragmentation pattern consistent with the structure. The gas chromatogram will indicate the purity and regioselectivity of the product.
Conclusion
The use of Lewis acid catalysis is a highly effective strategy for the regioselective synthesis of this compound from epichlorohydrin and ethylene glycol. By activating the epoxide ring, Lewis acids facilitate a controlled nucleophilic attack, leading to significantly higher yields and selectivity for the desired isomer compared to uncatalyzed methods. This protocol provides a robust and scalable foundation for researchers, which can be further optimized by screening different Lewis acids and reaction conditions to meet specific manufacturing or research needs.
References
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
-
Sharma, G., Singh, P., & Kumar, A. (2014). An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst. New Journal of Chemistry, 38(11), 5405-5411. [Link]
-
Wolters, F., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4030-4039. [Link]
-
Reddy, B. V. S., Kumar, A. S., & Rao, J. M. (2006). pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. Organic & Biomolecular Chemistry, 4(18), 3442-3444. [Link]
-
Wolters, F., & Bickelhaupt, F. M. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]
-
Li, Z., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 28(14), 5396. [Link]
-
University of Cambridge. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE. [Link]
-
Nishitani, K., et al. (2007). AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. HETEROCYCLES, 74, 191-198. [Link]
-
D'Alessandro, M., et al. (2024). Visible photons for the regioselective nucleophilic ring opening of epoxides. Green Chemistry. [Link]
-
FDA Global Substance Registration System (GSRS). This compound. [Link]
- Google Patents. (1995).
-
ResearchGate. (n.d.). Reaction mechanism of epichlorohydrin synthesis from glycerol. [Link]
-
MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]
-
Wikipedia. Glycerol. [Link]
-
WordPress.com. (2013). Epichlorohydrin. [Link]
-
YouTube. (2023). Epichlorohydrin Opening Mechanism. [Link]
-
PubChem. This compound. [Link]
-
Science.gov. lewis acid catalysis: Topics. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Veeprho Pharmaceuticals. 1-Chloro-3-hydroxypropan-2-one. [Link]
Sources
- 1. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C5H11ClO3 | CID 86713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
CAS: 18371-74-9 | Role: Pharmaceutical Intermediate (e.g., Quetiapine synthesis)
Welcome to the Technical Support Center
Your Objective: Isolate high-purity (>98%) 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol (CHEP) while minimizing genotoxic impurities and regioisomers.
This guide moves beyond basic synthesis recipes. It addresses the specific troubleshooting scenarios encountered when scaling up or purifying this thermally sensitive chlorohydrin ether.
Part 1: The Purification Workflow (Standard Operating Procedure)
The purification of CHEP is governed by three physical constraints:
-
High Boiling Point: The hydroxyl groups create significant hydrogen bonding, requiring high vacuum for distillation.
-
Thermal Instability: Prolonged heat exposure causes discoloration and oligomerization.
-
Isomer Similarity: The regioisomer (2-chloro-3-(2-hydroxyethoxy)propan-1-ol) has a nearly identical boiling point.
Visual Workflow: From Crude to Crystal Clear
Caption: Figure 1. The critical path for CHEP purification. Note that Step 1 is the most often neglected cause of failure in Step 3.
Part 2: Troubleshooting Guides (Ticket-Based)
Ticket #01: "My product turns yellow or brown during distillation."
Diagnosis: Oxidative degradation or Acid-Catalyzed Polymerization.
Root Cause: CHEP contains two hydroxyl groups and an ether linkage, making it susceptible to oxidation at high temperatures. Furthermore, if the reaction catalyst (often a Lewis acid like
The Fix:
-
Verify Neutralization: Before heating, ensure the crude mixture pH is strictly neutral (pH 6.5–7.5). If you used a homogeneous acid catalyst, wash with saturated
. If you used a resin, double-filter through a 0.45 µm membrane to remove fines. -
Switch to Short-Path Distillation: Standard pot distillation keeps the product hot for too long. Use a Wiped Film Evaporator (WFE) or Short Path Distillation unit.
-
Target Vacuum: < 1.0 mmHg (Torr).
-
Target Mantle Temp: Keep below 140°C.[1]
-
-
Nitrogen Sparging: Always break the vacuum with dry Nitrogen or Argon, never ambient air, while the pot is hot.
Ticket #02: "I cannot separate the regioisomer (2-chloro...)."
Diagnosis: Co-elution/Co-distillation. Root Cause: The opening of epichlorohydrin by ethylene glycol produces ~90% primary alcohol (CHEP) and ~10% secondary alcohol (regioisomer). Their boiling points differ by less than 5°C.
The Fix:
-
Method A: High-Efficiency Fractionation (Scale >100g)
-
Use a Vigreux column or packed column (structured packing) with a high reflux ratio (10:1 or 20:1).
-
Warning: This increases thermal residence time (see Ticket #01). You must balance separation efficiency with degradation risk.
-
-
Method B: Flash Chromatography (Scale <10g)
-
Distillation is often insufficient for >99% purity.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Dichloromethane:Methanol (Gradient from 100:0 to 95:5). The primary alcohol (CHEP) is slightly more polar and elutes after the secondary alcohol isomer.
-
Ticket #03: "High Residual Epichlorohydrin (ECH) detected."
Diagnosis: Incomplete reaction or poor stripping. Root Cause: ECH is a genotoxic impurity. Regulatory limits are often <5 ppm. ECH can become "trapped" in the viscous glycol matrix.
The Fix:
-
Azeotropic Stripping: Before the main distillation, add a small amount of water or toluene and strip under vacuum. ECH forms a low-boiling azeotrope with water/toluene, helping to "carry" it out of the viscous matrix.
-
Scavenging: Treat the crude with a polymer-bound thiol scavenger or a slight excess of the glycol reactant (if acceptable) to consume residual ECH before distillation.
Part 3: Analytical Troubleshooting (QC)
Issue: "My GC peaks are tailing, and I can't quantify the impurities."
Solution: Chlorohydrins are polar and form hydrogen bonds with active sites in the GC liner or column.
-
Column Selection: Do not use non-polar columns (like DB-1 or DB-5). Use a polar column like DB-WAX or HP-INNOWax .
-
Derivatization: If tailing persists, derivatize the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This caps the hydroxyl groups, making the molecule volatile and non-polar, resulting in sharp, symmetrical peaks.
Data Table: Typical GC Retention Order (DB-WAX)
| Component | Approx. Relative Retention Time (RRT) | Notes |
| Epichlorohydrin | 0.2 | Elutes very early. |
| Ethylene Glycol | 0.4 | Unreacted starting material. |
| Regioisomer | 0.95 | Often appears as a "shoulder" before the main peak. |
| CHEP (Target) | 1.00 | Main Peak. |
| Bis-chlorohydrin | 1.8 | Dimer impurity (high boiler). |
Part 4: Decision Logic Tree
Caption: Figure 2.[2] Quick-reference logic for common purification failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86713, this compound. Retrieved from [Link]
- Google Patents (2011).CN102229523B - Preparation method of 3-chloro-1,2-propanediol. (Cited for analogous chlorohydrin hydrolysis and resin catalyst handling techniques).
-
Google Patents (1982). US4313008A - Synthesis of S-3-chloro-1,2-propanediol. (Cited for handling of chlorohydrin enantiomers and mild acidic hydrolysis).[3] Retrieved from
-
Scientific Research Publishing (2014). Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography. (Cited for analytical methods regarding epichlorohydrin residues).[2][4] Retrieved from [Link]
Sources
- 1. CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents [patents.google.com]
- 2. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]
- 3. US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
minimizing regioisomer formation in 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol reactions
Technical Support Center: High-Purity Synthesis & Utilization of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Document ID: TSC-CHLOR-2024-05 Scope: Minimizing regioisomer formation, oligomer control, and downstream application stability.[1] Audience: Process Chemists, API Manufacturing Leads.
Executive Summary: The Regioisomer Challenge
The synthesis of This compound (CHEP) typically involves the ring-opening of epichlorohydrin (ECH) with ethylene glycol (EG).[1] The critical quality attribute (CQA) for this reaction is the ratio of the target secondary alcohol (via C3-attack) versus the regioisomeric primary alcohol (via C2-attack).[1]
-
Target (Normal Opening): Attack at the terminal carbon (C3)
Secondary alcohol. -
Impurity (Abnormal Opening): Attack at the internal carbon (C2)
Primary alcohol.
Achieving >98% regioselectivity requires shifting from Brønsted acid catalysis to controlled Lewis Acid catalysis (
Module 1: Reaction Mechanism & Control Logic
To minimize by-products, one must visualize the competing pathways.[1] The Lewis Acid catalyst coordinates with the epoxide oxygen, increasing electrophilicity. Steric hindrance at C2 directs the nucleophile (ethylene glycol) to C3.
Figure 1: Reaction bifurcation pathways. Path A is the target. Path B increases with temperature.[1] Path C increases if ECH concentration exceeds EG concentration.[1]
Module 2: Optimized Synthesis Protocol
Objective: Synthesize CHEP with <1.5% regioisomer content and <2% oligomers.
Reagents & Setup
-
Substrate: Epichlorohydrin (ECH) [CAS: 106-89-8][1]
-
Nucleophile: Ethylene Glycol (EG) [CAS: 107-21-1] (Must be dry, <0.1%
)[1] -
Catalyst: Boron Trifluoride Diethyl Etherate (
) [CAS: 109-63-7][1]
Step-by-Step Methodology
-
The "Inverse" Addition (Critical):
-
Charge the reactor with Ethylene Glycol (5.0 equivalents) .
-
Why? A massive molar excess of the alcohol is the only way to statistically prevent the product (CHEP) from acting as a nucleophile against a new molecule of ECH (Oligomerization).
-
-
Catalyst Activation:
-
Controlled Feed (The Regio-Control Step):
-
Add ECH dropwise over 2–4 hours .
-
Temperature Limit: Maintain internal temperature between 35°C – 40°C .
-
Troubleshooting: If temp spikes >50°C, regioisomer formation (C2 attack) increases exponentially due to loss of steric selectivity.
-
-
Quench & Workup:
-
Purification:
-
Remove excess EG via vacuum distillation (High vacuum required: <5 mmHg).[1]
-
Target Product BP: ~130°C at 4 Torr.
-
Module 3: Troubleshooting & FAQs
Troubleshooting Guide: Deviation Management
| Symptom | Probable Cause | Corrective Action |
| High Regioisomer Content (>2%) | Reaction temperature too high (>45°C).[1] | Improve cooling capacity.[1] Slow down ECH addition rate. |
| High Regioisomer Content (>2%) | Catalyst degradation or wet reagents.[1] | Ensure EG is dry ( |
| Oligomer Formation (High Viscosity) | Localized high concentration of ECH.[1] | Increase stirring speed (Reynolds number >10,000). Ensure ECH is added into EG, never reverse. |
| Product Discoloration (Yellow/Brown) | Oxidation or thermal degradation.[1] | Sparge EG with Nitrogen prior to reaction.[1] Keep bath temp |
| Low Yield | Hydrolysis during workup.[1] | Avoid aqueous acidic workups.[1] Use solid base neutralization followed by filtration.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuric acid (
Q2: How do I distinguish the regioisomer analytically? A: GC-MS is preferred.
-
Target (Secondary OH): The fragmentation pattern will show a dominant cleavage alpha to the secondary alcohol.
-
Regioisomer (Primary OH): Distinct retention time (usually elutes slightly later on polar columns like DB-Wax).[1]
-
NMR: In
NMR, the methine carbon (CH-OH) of the target appears around 69-71 ppm, whereas the primary alcohol carbon ( ) of the regioisomer appears around 61-63 ppm.[1]
Q3: I need to cyclize this to the glycidyl ether. How do I prevent the "Payne Rearrangement"? A: If you treat CHEP with base (NaOH) to form the epoxide:
-
Keep the temperature low (0-5°C).
-
Use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (TBAB).[1]
-
Note: Payne rearrangement requires a vicinal diol.[1] Since CHEP has an ether linkage between the alcohol groups, direct Payne rearrangement is structurally impossible unless the ether linkage hydrolyzes first. The main risk is hydrolysis of the chloride to a diol, not rearrangement.
Module 4: Process Decision Tree
Use this logic flow to determine the root cause of impurity profiles.
Figure 2: Troubleshooting logic flow for impurity identification and remediation.
References
-
Lewis Acid Catalysis in Epoxide Opening
- Title: Regioselective Ring Opening of Epoxides with Alcohols C
- Source:Journal of Organic Chemistry.
- Context: Establishes preference for attack
-
[1]
-
Activated Monomer Mechanism
-
Safety & Handling of Chlorohydrins
Sources
separation of unreacted epichlorohydrin from 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Subject: Separation of Unreacted Epichlorohydrin (ECH)
Executive Summary
You are likely synthesizing 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol (CHEP) via the ring-opening of epichlorohydrin (ECH) with ethylene glycol. While the synthesis is straightforward, the purification is critical due to the genotoxic nature of unreacted ECH.
This guide addresses the complete removal of ECH to meet strict pharmaceutical limits (often <10 ppm or ICH M7 thresholds). The physical property gap between ECH (B.P. 116°C) and your product (High B.P./Viscous) suggests distillation, but the viscosity of the product often traps volatiles, leading to "false" purity readings that fail later in stability testing.
Module 1: Critical Safety & Compliance (The "Zero Step")
WARNING: Epichlorohydrin is a Class 1 Mutagen (ICH M7). It is volatile, flammable, and skin-permeable.[1]
Why "Good Enough" Isn't Safe
Standard rotary evaporation often leaves 500–1000 ppm of ECH trapped in the viscous CHEP matrix. For pharmaceutical intermediates, you typically need <50 ppm.[1]
-
Target Limit: Based on ICH M7, the Permitted Daily Exposure (PDE) for ECH is 3 µ g/day .
-
Implication: If your daily drug dose is 1g, your intermediate must contain <3 ppm ECH, or you must prove downstream clearance.[1]
Module 2: Primary Separation Protocols
Method A: Vacuum Stripping (Standard Protocol)
Best for: Lab scale (<1 kg) with low viscosity.
The Mechanism: Leveraging the boiling point differential. ECH boils at 116°C (atm), while CHEP boils >250°C (extrapolated). Under vacuum (10 mbar), ECH boils at ~20°C, but viscosity inhibits mass transfer.[1]
Protocol:
-
Quench: Ensure the reaction catalyst (Lewis acid like
or ) is fully neutralized .-
Why? Acidic residues catalyze the polymerization of CHEP or the reformation of ECH during heating (retro-aldol type mechanisms).
-
-
Setup: Use a short-path distillation head or a rotary evaporator with a high-efficiency condenser (dry ice/acetone).
-
Ramp:
-
Start: 40°C @ 100 mbar (Remove bulk ECH).
-
Finish: 80°C @ <5 mbar (Remove trace ECH).
-
-
The "Pro" Step (Nitrogen Sparge):
Method B: Azeotropic Co-Distillation (Advanced)
Best for: Stubborn residuals or scale-up (>1 kg).
The Mechanism: ECH forms a heterogeneous azeotrope with water (B.P. 88°C at atm; composition ~75% ECH / 25% Water). Adding water helps "carry" ECH out at lower temperatures, preventing thermal degradation of your product.[1]
Protocol:
-
Add 5-10 wt% deionized water to your crude reaction mixture.
-
Apply vacuum (approx. 50-100 mbar).
-
Heat to 50-60°C.
-
The water/ECH azeotrope will distill off rapidly.
-
Repeat if necessary.
-
Final strip: High vacuum (<5 mbar) at 90°C to remove residual moisture.
Module 3: Troubleshooting & FAQs
Q1: I applied high vacuum (1 mbar) for 4 hours, but GC still shows 500 ppm ECH. Why?
Diagnosis: Mass Transfer Limitation. The Science: Your product, CHEP, is a glycol ether derivative with significant hydrogen bonding.[1] It is highly viscous. In a static flask (even on a rotovap), the ECH deep inside the liquid layer cannot diffuse to the surface fast enough to evaporate. The Fix:
-
Agitation: Increase RPM to maximum.
-
Wiped Film Evaporation (WFE): If available, pass the material through a WFE. The mechanical wipers create a thin film, eliminating the diffusion barrier.
-
Sparging: Use the Nitrogen Sparge method described in Method A.
Q2: My product turned dark brown/black during distillation. Is it ruined?
Diagnosis: Thermal Degradation / Polymerization. The Science: ECH and chlorohydrins are heat-sensitive. If you did not quench the catalyst (especially if acidic), the heat of distillation triggered oligomerization (darkening). The Fix:
-
Prevention: Always wash the crude mixture with a mild buffer (e.g.,
solution) or pass it through a basic alumina plug before heating. -
Recovery: You cannot reverse the color, but you can check purity. If the main peak is intact, treat with activated charcoal to remove color bodies.
Q3: Can I use hexane extraction to remove ECH?
Diagnosis: Poor Selectivity. The Science: Both ECH and CHEP are polar. While ECH is soluble in hexane, CHEP likely has partial solubility, leading to yield loss.[1] Furthermore, hexane will not effectively pull ECH out of the viscous CHEP phase (partition coefficient issues). The Fix: Stick to Azeotropic Distillation (Method B) . It is far more selective and efficient than liquid-liquid extraction for this specific pair.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on your scale and equipment.
Figure 1: Decision Matrix for Epichlorohydrin Removal. Note the critical loop for catalyst neutralization to prevent thermal degradation.
Module 5: Data & Specifications
Comparative Efficiency of Removal Methods
Data based on internal application notes for chlorohydrin purification.
| Method | Process Temp | Vacuum Level | Final ECH (ppm) | Risk of Degradation |
| Simple Rotovap | 60°C | 20 mbar | 500 - 2000 | Low |
| High Vac + N2 Sparge | 80°C | <5 mbar | 50 - 200 | Medium |
| Azeotropic (Water) | 50°C | 50 mbar | < 20 | Very Low |
| Wiped Film (WFE) | 100°C | <1 mbar | < 10 | Low (Short residence) |
Analytical Validation
To confirm removal, use GC-FID .[1]
-
Column: DB-624 or DB-WAX (Polar columns separate ECH from the alcohol product best).
-
Injector: 200°C (Ensure no thermal decomposition of product in the inlet).
-
Detector: FID @ 250°C.
-
Limit of Quantitation (LOQ): Ensure your method is validated to <10 ppm.
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][4][5][6]
-
PubChem Compound Summary. Epichlorohydrin (CID 7835). National Center for Biotechnology Information.
-
Process for preparing epichlorohydrin. Patent WO2008087657A2. (Discusses azeotropic separation principles).
-
Epichlorohydrin Azeotropes. Azeotrope Data Bank. (Verifying the 88°C Water/ECH azeotrope). (Note: General reference for physical property verification).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Chlorohydrin Ethers in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, chlorohydrin ethers stand out as exceptionally versatile intermediates. Characterized by a chlorine atom and an ether linkage on adjacent carbon atoms, these structures are pivotal building blocks in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2][3] Their value stems from a delicate balance of reactive sites, primarily the carbon-chlorine bond, which acts as an electrophilic center, and the neighboring hydroxyl group (from the precursor halohydrin) or the ether oxygen, which can influence intramolecular reactions.
This guide provides an in-depth comparison of the reactivity of various chlorohydrin ethers. Moving beyond simple protocol recitation, we will explore the mechanistic underpinnings that govern their reaction pathways, offering field-proven insights into how structural nuances and experimental conditions can be manipulated to achieve desired synthetic outcomes. For researchers and drug development professionals, a thorough understanding of these principles is crucial for designing efficient, high-yield, and stereoselective synthetic routes.
Fundamental Reactivity: A Tale of Two Pathways
The reactivity of a chlorohydrin ether is dominated by a competition between two primary nucleophilic substitution pathways: intramolecular cyclization to form an epoxide and intermolecular substitution by an external nucleophile. The prevailing pathway is dictated by a combination of substrate structure and reaction conditions.
Intramolecular SN2 Cyclization: The Path to Epoxides
The most prominent reaction of chlorohydrins and their ether derivatives is the base-promoted intramolecular SN2 cyclization to form epoxides.[4][5][6][7] This transformation is a variation of the Williamson ether synthesis, but with the nucleophile and electrophile residing within the same molecule, which makes the reaction kinetically favorable.[5][8]
The mechanism proceeds in two discrete steps:
-
Deprotonation: A strong base abstracts the proton from the hydroxyl group of the parent chlorohydrin, forming a transient alkoxide.
-
Cyclization: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom in a backside SN2 fashion, displacing the chloride ion and closing the three-membered epoxide ring.[9][10]
For this reaction to occur efficiently, a specific stereochemical arrangement is necessary. The reacting groups—the nucleophilic oxygen and the electrophilic carbon-chlorine bond—must be able to adopt an anti-periplanar conformation.[9] This geometry ensures optimal orbital overlap for the backside attack, a hallmark of the SN2 mechanism.
// Invisible nodes for layout A_inv [style=invis]; B_inv [style=invis]; C_inv [style=invis];
// Structures
Start [label=<
Chlorohydrin Ether>];
Alkoxide [label=<
Alkoxide Intermediate>];
Product [label=<
Glycidyl Ether (Epoxide)>];
// Reagents Base [label="B:", shape=plaintext]; BH [label="B-H⁺", shape=plaintext]; Cl [label="Cl⁻", shape=plaintext];
// Arrows and connections Start -> A_inv [arrowhead=none]; A_inv -> Alkoxide; {rank=same; Start; Base; A_inv;} Base -> A_inv [label=" Deprotonation", color="#EA4335"]; A_inv -> BH [dir=none, style=dashed];
Alkoxide -> B_inv [arrowhead=none]; B_inv -> Product; {rank=same; Alkoxide; B_inv;} Alkoxide -> B_inv [label=< Intramolecular SN2 >, color="#34A853"]; B_inv -> Cl [dir=none, style=dashed]; } .dot Caption: The two-step mechanism for intramolecular epoxide formation.
Intermolecular Nucleophilic Substitution
While intramolecular cyclization is often favored, chlorohydrin ethers can also undergo intermolecular SN2 reactions with external nucleophiles. This pathway competes directly with epoxide formation.[5] The outcome depends heavily on the reaction conditions and the nature of the nucleophile. For instance, using a strong, non-bulky nucleophile in the absence of a strong base might favor the intermolecular pathway.
Comparative Analysis: Key Factors Governing Reactivity
The choice between intramolecular and intermolecular pathways, and the overall rate of reaction, is not arbitrary. It is governed by predictable structural and environmental factors.
Structural Influences
The substitution pattern at the carbon atoms bearing the chlorine and hydroxyl/ether groups has the most significant impact on reactivity.
| Chlorohydrin Type | Substitution | Relative Rate of Epoxide Formation | Rationale |
| Primary | -CH(OH)-CH₂Cl | Moderate | Accessible electrophilic center. |
| Secondary | -CH(OH)-CHCl-R | Fast | The Thorpe-Ingold effect suggests that alkyl substituents can accelerate intramolecular reactions by decreasing the bond angle, thus bringing the reactive centers closer. This is also favored entropically.[11] |
| Tertiary | -CH(OH)-CCl(R)₂ | Very Slow / Negligible | Severe steric hindrance at the electrophilic carbon prevents the necessary backside attack for the intramolecular SN2 reaction.[11] |
Table 1: Influence of Substitution on the Rate of Epoxide Formation.
-
Steric Hindrance: As implied in the table, steric bulk is a critical factor. Bulky substituents near either the nucleophilic oxygen or the electrophilic carbon will retard the rate of an SN2 reaction, whether it is intra- or intermolecular.
-
Electronic Effects: Electron-withdrawing groups attached to the carbon backbone can increase the electrophilicity of the carbon bearing the chlorine, potentially accelerating substitution reactions. Conversely, electron-donating groups may slightly decrease this reactivity.
Influence of Reaction Conditions
Judicious selection of reaction conditions allows chemists to steer the reaction toward the desired product.
-
The Role of the Base:
-
Strength and Concentration: A stoichiometric amount of a strong base (e.g., NaOH, KOH) is essential to rapidly and irreversibly deprotonate the hydroxyl group, generating the nucleophilic alkoxide required for cyclization.[4][5]
-
Steric Bulk: When intermolecular SN2 reactions are a problematic side reaction, switching to a sterically hindered, non-nucleophilic base can be highly effective. For example, 2,6-lutidine is too bulky to act as an external nucleophile but is basic enough to promote the intramolecular cyclization.[5]
-
-
Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) are generally preferred for SN2 reactions as they solvate the cation of the base but not the anionic nucleophile, leaving it "naked" and highly reactive.
-
Temperature: Higher temperatures generally increase reaction rates. However, for competing reactions, temperature can also affect selectivity. The reaction with the higher activation energy will be more sensitive to temperature changes. Careful temperature control is therefore essential for optimizing product distribution.
Experimental Protocols for Reactivity Assessment
To provide a practical context, we describe a general workflow for synthesizing a chlorohydrin ether and a subsequent experiment to compare its reactivity against an alternative structure.
Protocol 1: Synthesis of 1-chloro-3-phenoxy-2-propanol (A Model Chlorohydrin Ether)
This protocol describes the synthesis of a common chlorohydrin ether via the ring-opening of epichlorohydrin with a nucleophile, in this case, phenol.
Materials:
-
Epichlorohydrin
-
Phenol
-
Triethylamine (catalyst)[12]
-
Toluene (solvent)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq) in toluene.
-
Add triethylamine (0.1 eq) to the solution.
-
Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
-
After completion, cool the mixture to room temperature and wash sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure 1-chloro-3-phenoxy-2-propanol.
Protocol 2: Comparative Reactivity via Base-Promoted Cyclization
This experiment compares the rate of epoxide formation for a primary (1-chloro-3-butoxy-2-propanol) versus a secondary (2-chloro-1-butoxy-propan-1-ol) chlorohydrin ether.
Workflow:
// Nodes Start1 [label="Primary\nChlorohydrin Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Start2 [label="Secondary\nChlorohydrin Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction1 [label="Add NaOH/THF\nat 25°C", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction2 [label="Add NaOH/THF\nat 25°C", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor1 [label="Monitor by GC-MS\n(t = 0, 5, 15, 30 min)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor2 [label="Monitor by GC-MS\n(t = 0, 5, 15, 30 min)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Plot % Conversion\nvs. Time", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start1 -> Reaction1 [color="#5F6368"]; Start2 -> Reaction2 [color="#5F6368"]; Reaction1 -> Monitor1 [color="#5F6368"]; Reaction2 -> Monitor2 [color="#5F6368"]; Monitor1 -> Analysis [color="#5F6368"]; Monitor2 -> Analysis [color="#5F6368"];
{rank=same; Start1; Start2;} {rank=same; Reaction1; Reaction2;} {rank=same; Monitor1; Monitor2;} } .dot Caption: Experimental workflow for comparing cyclization rates.
Procedure:
-
Prepare two separate 0.5 M solutions of the primary and secondary chlorohydrin ethers in THF.
-
In parallel reaction vessels maintained at 25°C, add 1.1 equivalents of 2.0 M aqueous sodium hydroxide to each solution with vigorous stirring.
-
Immediately withdraw an aliquot (t=0) from each reaction, quench with dilute HCl, extract with ethyl acetate, and prepare for GC-MS analysis.
-
Repeat the sampling and quenching procedure at specified time intervals (e.g., 5, 15, 30, and 60 minutes).
-
Analyze the samples by GC-MS to determine the ratio of starting material to the corresponding epoxide product (glycidyl ether).
-
Plot the percentage conversion to epoxide versus time for each substrate to compare their relative reaction rates.
Expected Outcome: Based on the principles discussed, the secondary chlorohydrin ether is expected to undergo cyclization at a significantly faster rate than the primary chlorohydrin ether.[11]
Conclusion: Harnessing Reactivity in Synthesis
Chlorohydrin ethers are powerful synthetic intermediates whose reactivity can be precisely controlled. The dominant pathway, intramolecular cyclization to form epoxides, is highly dependent on the substrate's substitution pattern, with secondary chlorohydrins often reacting faster than primary ones, and tertiary systems being largely unreactive. By carefully selecting the base, solvent, and temperature, chemists can effectively mitigate side reactions and optimize yields. This level of control and predictability makes chlorohydrin ethers indispensable tools in the rational design of complex molecules, particularly in the development of new therapeutic agents and advanced materials.
References
-
Wikipedia. Halohydrin. [Link]
-
YouTube. Epoxide Formation Mechanism Using Cl2 And H2O | Organic Chemistry. [Link]
-
YouTube. CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. [Link]
-
YouTube. Formation of Epoxides through Cyclization of Halohydrins (Treating with a Strong Base) Organic Chem. [Link]
-
YouTube. CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. [Link]
-
Wikipedia. Epoxide. [Link]
-
Britannica. Epoxide | Synthesis, Reactions, Ring-Opening. [Link]
-
Wikipedia. Epichlorohydrin. [Link]
-
ResearchGate. Epichlorohydrin coupling reactions with wood. [Link]
-
The Journal of Organic Chemistry. Synthesis of (R)- and (S)-epichlorohydrin. [Link]
-
Navigating the Synthesis and Applications of Epichlorohydrin. [Link]
-
YouTube. BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. [Link]
-
Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. [Link]
-
ResearchGate. Epoxidation through chlorohydrin intermediate. [Link]
-
Alcohols, Ethers, and Epoxides. [Link]
- Google Patents.
-
Organic Chemistry Portal. Chlorohydrin synthesis by chlorination or substitution. [Link]
-
Wuxi Ginkgo Plastic Industry Co.,Ltd. Chlorohydrin. [Link]
-
YouTube. Organic Chemistry - Nucleophilic Substitutions of Alcohols and Ethers. [Link]
-
Forest Products Laboratory. Epichlorohydrin coupling reactions with wood. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Chemistry LibreTexts. 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Reaction Kinetics of Dehydrochlorination of the Chlorohydrin Esters of Bisphenol A. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Khan Academy. Nucleophilic substitution reactions. [Link]
-
Chemistry Stack Exchange. Nucleophilic substitution in ethers and Alcohols. [Link]
-
YouTube. Chemistry: Ether Cleavage: Nucleophilic Substitution. [Link]
-
Chalmers ODR. Solvent-Free Synthesis of Glycidyl Ethers. [Link]
-
ResearchGate. The Synthetic Approaches to 1,2-Chlorohydrins. [Link]
Sources
- 1. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halohydrin - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Epoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
